![molecular formula C10H15N5O3 B5656603 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane](/img/structure/B5656603.png)

1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

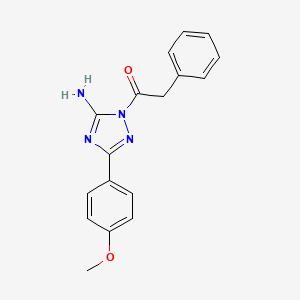

The synthesis of related nitro-triazole compounds involves several steps, including nitration, azoxy formation, and further functional group transformations. For instance, the synthesis strategy for similar compounds, such as [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with nitrosofurazan derivatives followed by transformations to introduce various substituents (Gulyaev et al., 2021). Such methodologies could be adapted for the synthesis of “1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane” by choosing appropriate starting materials and reaction conditions.

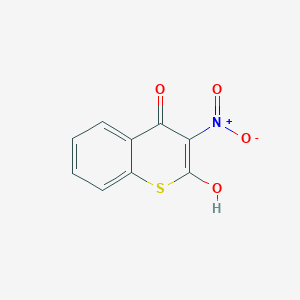

Molecular Structure Analysis

Molecular structure analysis of nitro-triazole compounds is often conducted through techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and its stereochemistry. For related compounds, X-ray structuring has supported the formation of co-crystals and revealed their molecular geometry (Thottempudi & Shreeve, 2011).

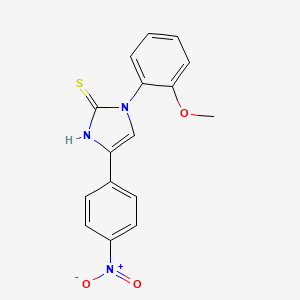

Chemical Reactions and Properties

Nitro-triazole compounds participate in various chemical reactions, including oxidation, nitration, and cycloaddition, which can significantly alter their chemical properties. For example, the transformation of amino groups in aminofurazans to nitro derivatives has been explored to synthesize energetic substances with good thermal stability and high calculated enthalpies of formation (Gulyaev et al., 2021).

Physical Properties Analysis

The physical properties of nitro-triazole compounds, such as density, thermal stability, and melting points, are crucial for their potential applications. These compounds are known for their acceptable densities and optimal oxygen balances, making them interesting for applications in energetic materials (Gulyaev et al., 2021).

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c16-9(13-5-3-1-2-4-6-13)7-14-8-11-10(12-14)15(17)18/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMMOXJOOWGZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)

![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)

![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)

![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)

![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)

![2-(4-fluorophenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5656571.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)

![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)

![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)